molecular formula C20H21F3N2O5 B1663348 Fluacrypyrim CAS No. 229977-93-9

Fluacrypyrim

Cat. No. B1663348
M. Wt: 426.4 g/mol
InChI Key: MXWAGQASUDSFBG-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluacrypyrim is a synthetic compound with various applications in the field of medicine and agriculture .


Synthesis Analysis

Fluacrypyrim and its analogs were synthesized in Dr. Yang’s lab . The synthesis process of Fluacrypyrim is crucial for its function .


Molecular Structure Analysis

The molecular formula of Fluacrypyrim is C20H21F3N2O5 . The structure of Fluacrypyrim is crucial for its function .


Chemical Reactions Analysis

Fluacrypyrim has been shown to inhibit the growth of leukemia cells by a predominant G1 arrest with a significant decrease of the protein and mRNA levels of cyclin D1 . It also inhibits prostaglandin F2α (PGF 2α)-, oxytocin-, acetylcholine-, and high K±induced uterine contractions in rats in vitro .


Physical And Chemical Properties Analysis

Fluacrypyrim has a molecular weight of 426.4 g/mol . Its IUPAC name is methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate .

Scientific Research Applications

Spectroscopic Data Interpretations

Fluacrypyrim, identified as a new miticide and a novel STAT3 activation inhibitor, has been studied for its spectroscopic properties. Research focused on its infrared spectrum, ultraviolet spectrum, NMR spectra, and mass spectra, providing insights into the compound's structure and fragmentation pathways. This research is significant for understanding the chemical properties and potential applications of fluacrypyrim in scientific research (Yuan Yun-fe, 2013).

Impact on Gene Silencing in Petunia

In a study exploring the effects of fluacrypyrim on petunia picotee petals, it was found that fluacrypyrim inhibits post-transcriptional gene silencing (PTGS) of chalcone synthase A (CHSA). This inhibition affects anthocyanin biosynthesis, altering the petal patterns in petunias. This research provides insights into the specific mechanism of PTGS in petunia flowers and the potential for fluacrypyrim to modify plant gene expression (Y. Ban et al., 2019).

STAT3 Activation Inhibition in Cancer Cells

Fluacrypyrim has been identified as a potent inhibitor of STAT3 activation, with implications for cancer therapy. The compound induces cell cycle arrest and apoptosis in cancer cells with constitutive STAT3 activation. This research highlights fluacrypyrim's potential as a therapeutic agent in cancers characterized by abnormal STAT3 activity (Zu-Yin Yu et al., 2010).

Safety And Hazards

Fluacrypyrim is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Fluacrypyrim has shown potential as a novel uterine relaxant . It also has possible therapeutic potential against malignancies with constitutive STAT3 activation .

properties

IUPAC Name

methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O5/c1-12(2)30-19-24-16(20(21,22)23)9-17(25-19)29-10-13-7-5-6-8-14(13)15(11-27-3)18(26)28-4/h5-9,11-12H,10H2,1-4H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWAGQASUDSFBG-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2C(=COC)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058027
Record name Fluacrypyrim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluacrypyrim

CAS RN

229977-93-9
Record name Fluacrypyrim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229977-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluacrypyrim [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229977939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluacrypyrim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-(methoxymethylene)-2-[[[2-(1-methylethoxy)-6-(trifluoromethyl)-4-pyrimidinyl]oxy]methyl]-, methyl ester, (αE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUACRYPYRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHJ1L9VJTH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2.22 g of 2-isopropoxy-6-trifluoromethyl-4-hydroxypyrimidine and 0.72 g of copper(I) oxide were suspended in 30 ml of toluene. The suspension was refluxed until no water was recognized to form, while formed water was being taken into a quantitative water receiver. 3.08 g of methyl 3-methoxy-2-(2-bromomethylphenyl)acrylate was added at an instance. The reaction was carried out for 5 hours at reflux of toluene. Then the solution was cooled down to room temperature. Insoluble matter was filtrated and further washed with 20 ml of acetone twice. The mixed solution of the obtained filtrate and washings was analyzed with high-performance liquid chromatography. The reaction yield was 22.3% and as for byproducts 0.7% for methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-on-3-yloxymethyl)phenyl]acrylate and 77% for 4-(α-methoxy) methylen-2H-chromen-3(4H)-one.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3.08 g
Type
reactant
Reaction Step Seven
[Compound]
Name
byproducts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-on-3-yloxymethyl)phenyl]acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
4-(α-methoxy) methylen-2H-chromen-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
30 mL
Type
solvent
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

2.22 g of 2-isopropoxy-6-trifluoromethyl-4-hydroxypyrimidine and 0.86 g of copper suboxide were suspended in 30 ml of octane. The suspension was refluxed until no water was recognized to form, while formed water was being taken into a quantitative water receiver. 1.86 g of triethyl phosphite was added, and, 30 minutes later, 3.65 g of methyl 3-methoxy-2-(2-bromomethylphenyl)acrylate was added at an instance. The reaction was carried out for 5 hours at reflux of octane. The solution was cooled down to 100° C. Hydrogen sulfide gas was blown into the solution at a rate of 15-30 ml/min for an hour. The resultant was stirred for 30 minutes. The formed precipitate was filtrated and washed with 9 ml of octane. The mixed solution of the obtained filtrate and washing was analyzed with high-performance liquid chromatography. The reaction yield was 72%. Octane was concentrated under reduced pressure. To the residue were added 10.3 ml of ethanol and 3.9 ml of water, and heated to 64° C. to dissolve. The resulting solution was left to cool over night. 2.8 ml of a mixed solution of ethanol/water (7/1) was added to it and cooled down to 5° C. to deposit crystals fully. The crystals were filtrated, washed with 1.4 ml of a mixed solution of ethanol/water (7/1) twice to give 2.46 g (yield 67%) of the target compound with melting point of 109˜110° C.
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Three
Quantity
3.65 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
0.86 g
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Yield
67%

Synthesis routes and methods III

Procedure details

3.04 g of potassium salt of 2-isopropoxy-6-trifluoromethyl-4-hydroxypyrimidine and 3.65 g of methyl 3-methoxy-2-(2-bromomethylphenyl)acrylate were suspended in 50 ml of octane. The resulting suspension was reacted at reflux of octane for 5 hours and cooled down to room temperature. 30 ml of ethyl acetate was added and insoluble matter was filtrated. The precipitate separated by filtration was washed with 20 ml of etyl acetate. A mixed solution of the obtained filtrate and washing was analyzed with high-performance liquid chromatography. The yield of the target compound was 13.3% and 75.0% for a byproduct of methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-on-3 -ylmethyl)phenyl]acrylate.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.65 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

2.22 g of 2-isopropoxy-6-trifluoromethyl-4-hydroxypyrimidine and 0.72 g of copper(I) oxide were suspended in 50 ml of octane. The suspension was refluxed until no water was recognized to form, while formed water was being taken into a quantitative water receiver. 1.66 g of triethyl phosphite was added, and, 30 minutes later, 2.41 g of methyl 3-methoxy-2-(2-bromomethylphenyl)acrylate was added at an instance. The reaction was carried out for 20 hours at reflux of octane. The solution was cooled down to room temperature. 20 ml of acetone was added to it. Insoluble matter was filtrated, and further washed with 10 ml of acetone twice. The mixed solution of the obtained filtrate and washings was analyzed with high-performance liquid chromatography. Yields were 66.4% for the target compound, and as for byproducts 1.4% for methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin4-on-3-ylmethyl)phenyl]acrylate and 17.4% for 4-( α-methoxy)methylen-2H-chromen-3(4H)-one.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.66 g
Type
reactant
Reaction Step Six
Quantity
2.41 g
Type
reactant
Reaction Step Seven
[Compound]
Name
byproducts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin4-on-3-ylmethyl)phenyl]acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
4-( α-methoxy)methylen-2H-chromen-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Quantity
0.72 g
Type
catalyst
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluacrypyrim
Reactant of Route 2
Reactant of Route 2
Fluacrypyrim
Reactant of Route 3
Reactant of Route 3
Fluacrypyrim
Reactant of Route 4
Reactant of Route 4
Fluacrypyrim
Reactant of Route 5
Reactant of Route 5
Fluacrypyrim
Reactant of Route 6
Reactant of Route 6
Fluacrypyrim

Citations

For This Compound
407
Citations
ZY Yu, R Huang, H Xiao, WF Sun… - … journal of cancer, 2010 - Wiley Online Library
STAT3 protein has an important role in oncogenesis and is a promising anticancer target. Herein, we demonstrate that a novel small molecule fluacrypyrim (FAPM) inhibits the growth of …
Number of citations: 28 onlinelibrary.wiley.com
Y Ban, Y Morita, M Ogawa, K Higashi… - Journal of …, 2019 - academic.oup.com
… As a result, we found that fluacrypyrim abolished the picotee pattern in petunia flowers. Here we have analysed the response to fluacrypyrim to elucidate the regulation of site-specific …
Number of citations: 8 academic.oup.com
P Van Nieuwenhuyse, T Van Leeuwen… - Pest Management …, 2009 - Wiley Online Library
… , fluacrypyrim is an inhibitor of ubiquinol oxidase at the Q o site.10, 24, 25 Whereas fluacrypyrim … Since bifenazate, acequinocyl and fluacrypyrim might have a similar mode of action, the …
Number of citations: 132 onlinelibrary.wiley.com
L Zhang, X Shen, F Wang, S Xing… - Journal of …, 2018 - pesquisa.bvsalud.org
… Objective To investigate the effect of fluacrypyrim on the … after treatment with various concentrations of fluacrypyrim (1.25, 2.5, 5 … and THP-1 cells treated with fluacrypyrim (1.25, 2.5 …
Number of citations: 2 pesquisa.bvsalud.org
GS Cheon, CH Paik, SS Kim - The Korean Journal of Pesticide …, 2008 - koreascience.kr
… Fluacrypyrim and cyflumetofen were much less toxic to adult … Fluacrypyrim and cyflumetofen did not affect the hatch of N. … of spider mites treated with fluacrypyrim and cyflumetofen, and …
Number of citations: 14 koreascience.kr
L Luo, H Bo, Y Bi, Y Wu - Se pu= Chinese Journal of …, 2009 - europepmc.org
A method was developed for the determination of fluoxastrobin and fluacrypyrim residues in fruits and beverages by ultra performance liquid chromatography with photo-diode array (…
Number of citations: 1 europepmc.org
LUO Lili, BO Haibo, BI Yang… - Chinese Journal of …, 2009 - chrom-china.com
Abstract: A method was developed for the determination of fluoxastrobin and fluacrypyrim residues in fruits and beverages by ultra performance liquid chromatography with photo-diode …
Number of citations: 0 www.chrom-china.com
M Li, CL Liu, L Li, H Yang, ZN Li… - Pest Management …, 2010 - Wiley Online Library
… (2) and acaricidal fluacrypyrim (3), as … fluacrypyrim (3), and shares the N-heteroaryloxymethyl substituent at the ortho position to the methyl methoxyester pharmacophore in fluacrypyrim (…
Number of citations: 63 onlinelibrary.wiley.com
A Liu, X Wang, C Chen, H Pei, C Mao… - Pest Management …, 2009 - Wiley Online Library
… fungicide metominostrobin and the acaricide fluacrypyrim led to the discovery of a lead … with those of commercial acaricides such as fluacrypyrim, tebufenpyrad and chlorfenapyr. …
Number of citations: 48 onlinelibrary.wiley.com
CDS Tomlin - The Pesticide Manual, 2006 - British Crop Protection Council Alton …
Number of citations: 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.